molecular formula C48H88O8Sn B13775120 Dioctyltin bis(lauryl maleate) CAS No. 7324-77-8

Dioctyltin bis(lauryl maleate)

Cat. No.: B13775120
CAS No.: 7324-77-8
M. Wt: 911.9 g/mol
InChI Key: OWDPVSGEPJRRNV-NUJFUEHTSA-L
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Description

Dioctyltin bis(lauryl maleate) is an organotin compound with the molecular formula C48H88O8Sn and a molecular weight of 911.918 g/mol . It is a derivative of dioctyltin, where two lauryl maleate groups are attached to the tin atom. This compound is known for its applications in various industrial processes, particularly as a catalyst and stabilizer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyltin bis(lauryl maleate) can be synthesized by reacting dioctyltin oxide with lauryl maleate in the presence of an inert aliphatic hydrocarbon solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions include maintaining the solvent in the liquid phase during the recovery process to ensure high purity of the final product .

Industrial Production Methods

On an industrial scale, organotin compounds like dioctyltin bis(lauryl maleate) are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds . This method is preferred due to its efficiency and cost-effectiveness. The resulting product is then purified and crystallized to obtain high-purity dioctyltin bis(lauryl maleate).

Chemical Reactions Analysis

Types of Reactions

Dioctyltin bis(lauryl maleate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.

    Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.

    Substitution: The lauryl maleate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctyltin bis(lauryl maleate) is unique due to its specific structure, which includes two lauryl maleate groups attached to the tin atom. This structure imparts distinct catalytic and stabilizing properties, making it particularly effective in certain industrial applications .

Properties

CAS No.

7324-77-8

Molecular Formula

C48H88O8Sn

Molecular Weight

911.9 g/mol

IUPAC Name

4-O-[[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-dodecyl (Z)-but-2-enedioate

InChI

InChI=1S/2C16H28O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-5-7-8-6-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*13-12-;;;

InChI Key

OWDPVSGEPJRRNV-NUJFUEHTSA-L

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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